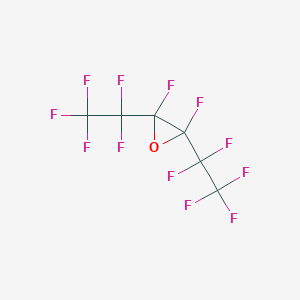
Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- is a fluorinated oxirane compound. It is characterized by the presence of two difluoro groups and two pentafluoroethyl groups attached to the oxirane ring. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- typically involves the reaction of fluorinated olefinic precursors. One common method is the reaction of 1,1,1,2,3,4,4,4-octafluoro-but-2-ene with a suitable fluorinating agent under controlled conditions . The reaction conditions often include the use of inert solvents and low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities. The use of advanced fluorination techniques and equipment ensures the efficient production of Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound. Solvents like dichloromethane and tetrahydrofuran are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines can lead to the formation of amino alcohols, while the reaction with thiols can produce thioethers .
Scientific Research Applications
Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Mechanism of Action
The mechanism of action of Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- involves its interaction with various molecular targets. The compound’s fluorine atoms can form strong interactions with other molecules, leading to changes in their chemical and physical properties. The oxirane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Oxirane, 2-fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)-
- 2,3-Dimethyloxirane
- 2,3-Epoxybutane
Uniqueness
Oxirane, 2,3-difluoro-2,3-bis(pentafluoroethyl)- is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications where stability and inertness are crucial .
Properties
CAS No. |
74728-99-7 |
|---|---|
Molecular Formula |
C6F12O |
Molecular Weight |
316.04 g/mol |
IUPAC Name |
2,3-difluoro-2,3-bis(1,1,2,2,2-pentafluoroethyl)oxirane |
InChI |
InChI=1S/C6F12O/c7-1(8,5(13,14)15)3(11)4(12,19-3)2(9,10)6(16,17)18 |
InChI Key |
PQJIZEXSRRAPKP-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(O1)(C(C(F)(F)F)(F)F)F)(C(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)
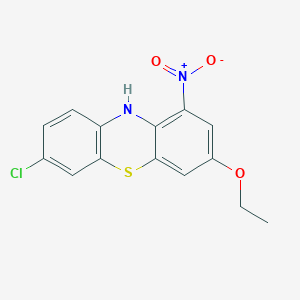
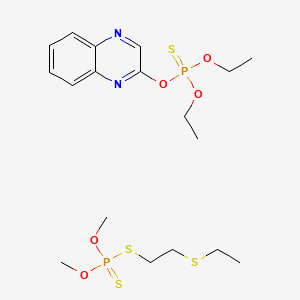

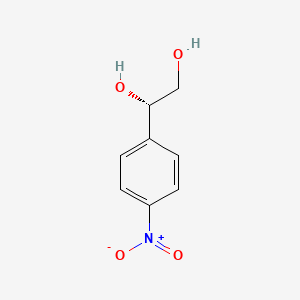

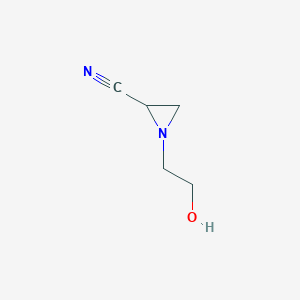
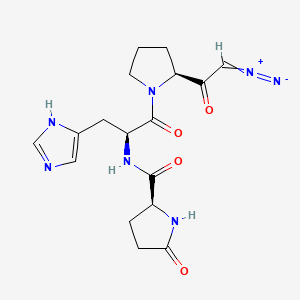
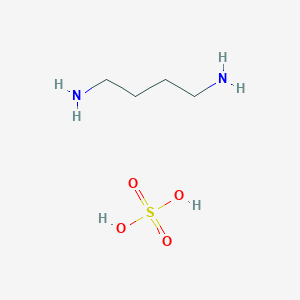
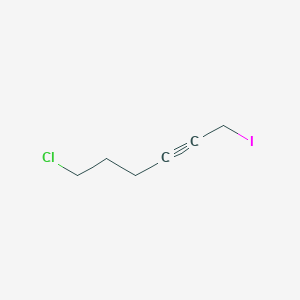
![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)

![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)

